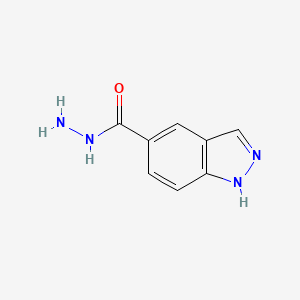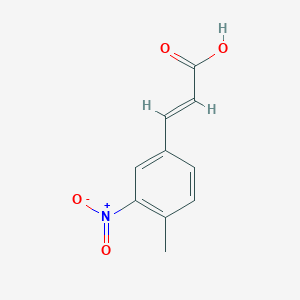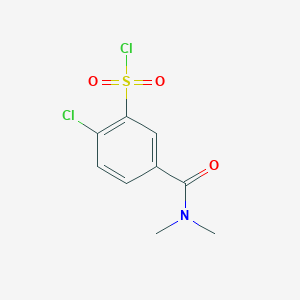![molecular formula C14H15NO4S2 B1386282 3-{[(4-Propylphenyl)sulfonyl]amino}thiophen-2-carbonsäure CAS No. 1153238-87-9](/img/structure/B1386282.png)
3-{[(4-Propylphenyl)sulfonyl]amino}thiophen-2-carbonsäure
Übersicht
Beschreibung
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties.
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate sind von entscheidender Bedeutung für die Entwicklung von organischen Halbleitern. Die einzigartige Struktur von 3-{[(4-Propylphenyl)sulfonyl]amino}thiophen-2-carbonsäure macht sie zu einem Kandidaten für den Einsatz in organischen Feldeffekttransistoren (OFETs), da sie das Potenzial hat, den Ladungstransport zu erleichtern .
Korrosionsschutzmittel
In der industriellen Chemie dienen Thiophenverbindungen als effektive Korrosionsschutzmittel. Die Sulfonyl- und Carbonsäure-Funktionsgruppen in der Verbindung können mit Metalloberflächen interagieren und eine schützende Schicht bilden, die Oxidation und Korrosion verhindert .
OLED-Herstellung
Die molekulare Struktur der Verbindung ist förderlich für die Herstellung von organischen Leuchtdioden (OLEDs). Ihre Fähigkeit, bei elektrischer Stimulation Licht auszustrahlen, kann genutzt werden, um effizientere und langlebigere OLEDs zu erzeugen .
Pharmakologische Anwendungen
Thiophenderivate zeigen eine Reihe von pharmakologischen Eigenschaften. Diese spezielle Verbindung könnte auf ihre potenziellen entzündungshemmenden oder krebshemmenden Wirkungen untersucht werden, da Thiophenderivate bekanntermaßen solche Aktivitäten besitzen .
Synthese von konjugierten Polymeren
Konjugierte Polymere: mit Thiopheneinheiten werden in elektronischen und optoelektronischen Anwendungen verwendet. Die fragliche Verbindung könnte bei der Synthese dieser Polymere verwendet werden, die für die Herstellung von Materialien mit hoher Leitfähigkeit und Chemosensitivität unerlässlich sind .
Entwicklung von Krebsmedikamenten
Thiophenderivate, einschließlich This compound, können als Zwischenprodukte bei der Synthese von Krebsmedikamenten verwendet werden. Ihr strukturelles Grundgerüst ist förderlich für die Entwicklung neuartiger therapeutischer Moleküle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the condensation of 4-propylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alcohols or amines, coupling agents like DCC, catalysts like DMAP, dichloromethane as
Eigenschaften
IUPAC Name |
3-[(4-propylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-2-3-10-4-6-11(7-5-10)21(18,19)15-12-8-9-20-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOUFSNMMOVZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



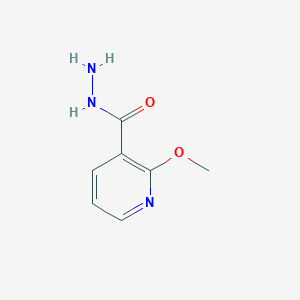

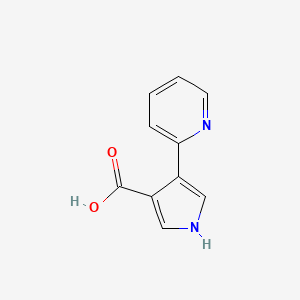


![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)


